molecular formula C22H18ClN3O3S B4881593 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No. B4881593
M. Wt: 439.9 g/mol
InChI Key: DKPIUVMDOFOWGY-UHFFFAOYSA-N
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the small ubiquitin-like modifier (SUMO) protein, which plays a crucial role in the regulation of protein stability, localization, and function. MLN4924 has been shown to have potential therapeutic applications in cancer treatment, as well as in the study of cellular processes and signaling pathways.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide targets the NAE enzyme, which is responsible for activating the SUMO protein. By inhibiting this enzyme, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide disrupts the SUMOylation process, leading to the accumulation of misfolded and damaged proteins. This accumulation triggers a cellular stress response that ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit the NF-κB pathway. These effects contribute to the anti-cancer properties of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide and make it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide is its specificity for the NAE enzyme, which makes it a valuable tool for studying the SUMOylation process and its role in cellular processes and signaling pathways. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical trials. However, one limitation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide is its potential to induce DNA damage, which may limit its clinical applications.

Future Directions

Future research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide will focus on several areas, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the development of combination therapies that enhance its anti-cancer properties. Additionally, further studies on the role of SUMOylation in cellular processes and signaling pathways will provide valuable insights into the mechanisms of action of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide and its potential therapeutic applications.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide has also been studied for its potential to target cancer stem cells, which are responsible for tumor initiation, progression, and recurrence.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-26(30(28,29)21-12-6-18(23)7-13-21)20-10-4-17(5-11-20)22(27)25-19-8-2-16(3-9-19)14-15-24/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPIUVMDOFOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-[4-(cyanomethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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